![molecular formula C11H13Cl3N2O2S B11997410 N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide typically involves the following steps:
Formation of Thiophene-2-carboxylic Acid: This can be achieved through various methods, including the Vilsmeier-Haack reaction or Friedel-Crafts acylation.
Introduction of the Trichloroethyl Group: This step involves the reaction of thiophene-2-carboxylic acid with trichloroacetyl chloride in the presence of a base such as pyridine.
Formation of the Morpholine Derivative: The final step involves the reaction of the intermediate product with morpholine under suitable conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Various substituted amides or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trichloroethyl group and morpholine moiety may play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic Acid Derivatives: Compounds with similar thiophene core structures.
Trichloroethyl Amides: Compounds with similar trichloroethyl functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring.
Uniqueness
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide is unique due to the combination of the thiophene ring, trichloroethyl group, and morpholine moiety. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C11H13Cl3N2O2S |
|---|---|
Molekulargewicht |
343.7 g/mol |
IUPAC-Name |
N-(2,2,2-trichloro-1-morpholin-4-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13Cl3N2O2S/c12-11(13,14)10(16-3-5-18-6-4-16)15-9(17)8-2-1-7-19-8/h1-2,7,10H,3-6H2,(H,15,17) |
InChI-Schlüssel |
LUEPPXUOEIRTKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



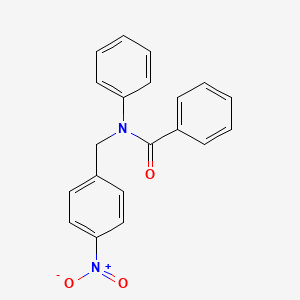
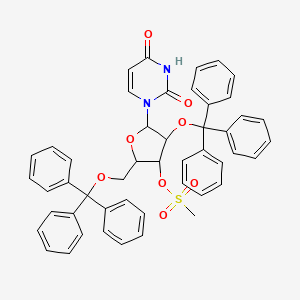
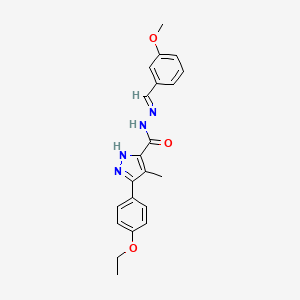
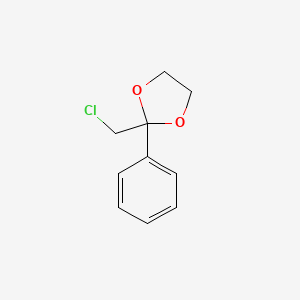
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide](/img/structure/B11997363.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)
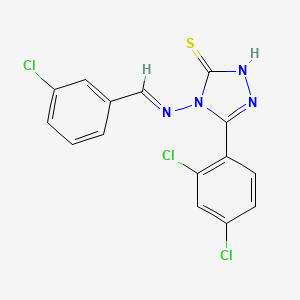

![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)

![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)

